molecular formula C32H26Cl8O7 B058394 Antox W CAS No. 116189-57-2

Antox W

Cat. No. B058394
CAS RN: 116189-57-2
M. Wt: 806.2 g/mol
InChI Key: DLILBKGBBLFHNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Antox W is a water-soluble antioxidant that is widely used in scientific research. It is a synthetic compound that is designed to mimic the natural antioxidants found in the body, such as glutathione and ascorbic acid. Antox W has been shown to have a range of biochemical and physiological effects, and it is used in a variety of applications in the laboratory setting.

Mechanism of Action

Antox W works by scavenging free radicals and reactive oxygen species (ROS) in the body. Free radicals and ROS are highly reactive molecules that can damage cells and tissues, leading to oxidative stress and inflammation. Antox W neutralizes these harmful molecules, helping to protect cells and tissues from damage.
Biochemical and Physiological Effects:
Antox W has been shown to have a range of biochemical and physiological effects in the body. It has been shown to decrease oxidative stress and inflammation, improve cellular function, and enhance the immune system. Additionally, it has been shown to have protective effects on the liver, kidneys, and cardiovascular system.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Antox W in lab experiments is its water solubility. This allows for easy incorporation into cell culture media and other experimental systems. Additionally, Antox W is stable under a wide range of conditions, making it suitable for use in a variety of experimental settings. However, one limitation of Antox W is its relatively high cost compared to other antioxidants.

Future Directions

There are many potential future directions for research on Antox W. Some possible areas of investigation include its potential therapeutic benefits in various disease states, its effects on cellular signaling pathways, and its interactions with other antioxidants and compounds in the body. Additionally, further research is needed to explore the optimal dosing and administration of Antox W in various experimental systems.

Synthesis Methods

Antox W is synthesized using a multi-step process that involves the reaction of various chemicals. The exact synthesis method is proprietary information and is not publicly available. However, it is known that the final product is a white, crystalline powder that is highly water-soluble.

Scientific Research Applications

Antox W is used in a variety of scientific research applications, including in vitro and in vivo studies. It is often used as a tool to investigate the role of oxidative stress in disease processes, as well as to explore the potential therapeutic benefits of antioxidants.

properties

CAS RN

116189-57-2

Product Name

Antox W

Molecular Formula

C32H26Cl8O7

Molecular Weight

806.2 g/mol

IUPAC Name

dimethyl benzene-1,2-dicarboxylate;1-methoxy-4-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]benzene;2,3,4,5,6-pentachlorophenol

InChI

InChI=1S/C16H15Cl3O2.C10H10O4.C6HCl5O/c1-20-13-7-3-11(4-8-13)15(16(17,18)19)12-5-9-14(21-2)10-6-12;1-13-9(11)7-5-3-4-6-8(7)10(12)14-2;7-1-2(8)4(10)6(12)5(11)3(1)9/h3-10,15H,1-2H3;3-6H,1-2H3;12H

InChI Key

DLILBKGBBLFHNW-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)C(Cl)(Cl)Cl.COC(=O)C1=CC=CC=C1C(=O)OC.C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)O

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)C(Cl)(Cl)Cl.COC(=O)C1=CC=CC=C1C(=O)OC.C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)O

Other CAS RN

116189-57-2

synonyms

Dimethyl phthalate with pentachlorophenol and 1,1'-(2,2,2-trichloroethylidene)bis(4-methoxybenzene)

Origin of Product

United States

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